molecular formula C17H12O8 B14701195 1,4,6-Trihydroxy-8-methoxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid CAS No. 26071-14-7

1,4,6-Trihydroxy-8-methoxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

Cat. No.: B14701195
CAS No.: 26071-14-7
M. Wt: 344.3 g/mol
InChI Key: QBBMNZABHFBDGG-UHFFFAOYSA-N
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Description

1,4,6-Trihydroxy-8-methoxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a methoxy group, and a carboxylic acid group. This compound is part of the anthraquinone family, known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Trihydroxy-8-methoxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves multiple steps, starting from simpler anthraquinone derivatives. One common method involves the hydroxylation of 3-methyl-9,10-anthraquinone followed by methoxylation and carboxylation under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,4,6-Trihydroxy-8-methoxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

Mechanism of Action

The mechanism of action of 1,4,6-Trihydroxy-8-methoxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, disrupt cellular processes, and induce oxidative stress in target cells. These actions are mediated through its ability to form reactive oxygen species and interact with cellular macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,6-Trihydroxy-8-methoxy-3-methyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

26071-14-7

Molecular Formula

C17H12O8

Molecular Weight

344.3 g/mol

IUPAC Name

1,4,6-trihydroxy-8-methoxy-3-methyl-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C17H12O8/c1-5-9(17(23)24)15(21)12-11(13(5)19)14(20)7-3-6(18)4-8(25-2)10(7)16(12)22/h3-4,18-19,21H,1-2H3,(H,23,24)

InChI Key

QBBMNZABHFBDGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)O)OC)O)C(=O)O

Origin of Product

United States

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